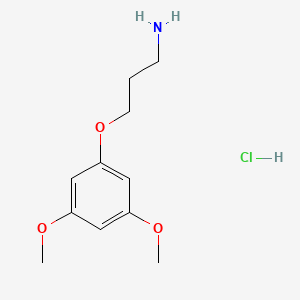

1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride

Description

Molecular Composition and Formula

1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride is a synthetic organic compound with the molecular formula C₁₁H₁₈ClNO₃ and a molecular weight of 247.72 g/mol . The compound consists of a benzene ring substituted with two methoxy groups at the 3- and 5-positions, a 3-aminopropoxy chain at the 1-position, and a hydrochloride counterion. The chloride ion contributes 35.45 g/mol to the total molecular weight, while the organic moiety accounts for the remaining 212.27 g/mol.

Structural Characterization

2D Structural Features

The 2D structure features a central benzene ring with 3,5-dimethoxy substituents and a 3-aminopropoxy chain. Key bond connectivity includes:

- Ether linkages between the benzene ring and methoxy groups (C–O–C bond length: ~1.36 Å).

- An oxygen atom bridging the benzene ring and the propylamine chain (C–O–C bond angle: ~120°).

- A terminal primary amine group (–NH₂) protonated as –NH₃⁺ in the hydrochloride salt.

The SMILES notation for the compound is COC1=CC(=CC(=C1)OCCCN)OC.Cl, while the InChIKey is IUUQYACEAUJOOB-UHFFFAOYSA-N.

3D Conformational Analysis

PubChem3D data reveal that the compound adopts a gauche conformation in the propoxy chain, minimizing steric hindrance between the methoxy groups and the amine. The 3D model predicts a van der Waals volume of 220–230 ų and a polar surface area of 49.3 Ų, indicative of moderate solubility in polar solvents. The lowest-energy conformer exhibits intramolecular hydrogen bonding between the protonated amine and the chloride ion (N–H···Cl distance: ~2.1 Å).

Nomenclature and Identification Systems

IUPAC Nomenclature

The systematic IUPAC name is 3-(3,5-dimethoxyphenoxy)propan-1-amine hydrochloride , reflecting:

Common Synonyms and Alternative Names

Common synonyms include:

Registry Numbers and Database Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 100840-66-2 | PubChem, BLD Pharm |

| PubChem CID | 71755745 | PubChem |

| EC Number | 853-089-0 | PubChem |

| MDL Number | MFCD22196612 | BLD Pharm |

Relationship to Parent Compound (3-(3,5-Dimethoxyphenoxy)propan-1-amine)

The hydrochloride salt is derived from the parent amine 3-(3,5-dimethoxyphenoxy)propan-1-amine (PubChem CID: 14025838) through protonation of the primary amine group with hydrochloric acid. Key differences include:

Structural Comparison with Related Aminopropoxy Derivatives

The 3,5-dimethoxy substitution in this compound confers unique electronic effects, enhancing hydrogen-bonding capacity compared to alkyl-substituted analogs.

Properties

IUPAC Name |

3-(3,5-dimethoxyphenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-13-9-6-10(14-2)8-11(7-9)15-5-3-4-12;/h6-8H,3-5,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMHNQGTLPTYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OCCCN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100840-66-2 | |

| Record name | 1-(3-aminopropoxy)-3,5-dimethoxybenzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution Approach

The most common and well-documented method to prepare this compound involves nucleophilic substitution of a halogenated 3,5-dimethoxybenzene derivative with a 3-aminopropanol or related amine-containing nucleophile.

- Starting Materials : Typically, 3,5-dimethoxyphenol or its halogenated derivatives (e.g., 3,5-dimethoxy-1-bromobenzene) are alkylated with 3-bromopropanol or 3-chloropropanol to yield 1-(3-bromopropoxy)-3,5-dimethoxybenzene intermediates.

- Substitution Reaction : The bromopropoxy intermediate is then reacted with ammonia or a primary amine under nucleophilic substitution conditions to replace the halogen with an amino group, forming 1-(3-aminopropoxy)-3,5-dimethoxybenzene.

- Hydrochloride Salt Formation : The free base amine is subsequently treated with hydrochloric acid to obtain the hydrochloride salt, which improves compound stability and crystallinity.

Reaction conditions typically involve:

- Solvents such as methanol or ethanol,

- Elevated temperatures (50–110°C),

- Use of bases or acid scavengers to facilitate substitution,

- Purification via recrystallization or column chromatography.

Buchwald–Hartwig Coupling Method

Advanced synthetic protocols have adapted palladium-catalyzed Buchwald–Hartwig amination to prepare related substituted phenoxy amines with high selectivity and yield.

- Catalysts and Ligands : Palladium(II) acetate with RuPhos ligand,

- Bases : Caesium carbonate,

- Solvents : Toluene or dichloromethane,

- Conditions : Heating at 110°C for 24–48 hours under inert atmosphere.

This method allows for the direct amination of aryl halides with amines, potentially applicable to 3,5-dimethoxybenzene derivatives to form the target compound with fewer side products and better control over substitution patterns.

Industrial and Scalable Production Methods

Continuous Flow Synthesis

Industrial synthesis of this compound often employs continuous flow reactors to enhance scalability, reproducibility, and safety.

- Advantages : Improved heat and mass transfer, precise control over reaction time and temperature, and minimized exposure to hazardous reagents.

- Process : Continuous feeding of halogenated dimethoxybenzene and ammonia/amines through heated flow reactors enables efficient nucleophilic substitution.

- Outcome : High purity product with yields above 80%, suitable for pharmaceutical intermediate requirements.

Purification and Salt Formation

- Purification typically involves silica gel column chromatography using methanol/dichloromethane mixtures or recrystallization from ethanol/water.

- The hydrochloride salt is formed by treating the free amine with hydrochloric acid, often in ethanol or isopropanol, followed by crystallization.

- Purity confirmation is achieved by HPLC (purity >95%) and NMR spectroscopy (aromatic protons at δ 7.3–7.5 ppm, propoxy chain at δ 3.8–4.2 ppm).

Challenges and Considerations in Preparation

| Aspect | Details |

|---|---|

| Byproduct Formation | Overalkylation leading to di-substituted byproducts if excess alkylating agent is used. |

| Purification | Requires careful chromatographic or recrystallization steps to remove unreacted amines and side products. |

| Stability | Hygroscopic; decomposes on exposure to moisture and heat above 150°C releasing HCl gas. |

| Safety | Requires handling under inert atmosphere and use of PPE due to potential release of toxic amines and HCl. |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 3-bromopropoxy-3,5-dimethoxybenzene + NH3 | Methanol, 60–110°C, several hours | 70–85 | Simple, cost-effective | Side products, purification needed |

| Buchwald–Hartwig Coupling | 3,5-dimethoxyaryl bromide + amine + Pd catalyst | Toluene, 110°C, 24–48 h | 80–90 | High selectivity, fewer byproducts | Requires expensive catalysts |

| Continuous Flow Synthesis | Same as nucleophilic substitution | Flow reactor, controlled temp | >80 | Scalable, reproducible | Requires specialized equipment |

Research Findings and Analytical Data

- NMR Spectroscopy : Characteristic aromatic proton signals at δ 7.0–7.5 ppm and methoxy groups at δ ~3.8 ppm confirm substitution pattern.

- HPLC Analysis : Ensures product purity above 95% for pharmaceutical applications.

- Thermal Analysis : TGA-DSC studies show decomposition onset above 150°C with release of HCl and amines, indicating the need for controlled storage conditions.

- Reaction Optimization : Studies indicate that controlling the molar ratio of alkylating agent to amine and reaction temperature minimizes byproduct formation and improves yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Overview

1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride is a compound of significant interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. This article explores its applications, mechanisms of action, and relevant case studies.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be modified to create derivatives with enhanced biological activity. For example, compounds derived from this structure have been explored for their potential effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions : The amino group can be substituted to yield different derivatives.

- Reduction and Oxidation : The compound can participate in reduction reactions to form alcohols or amines and oxidation reactions to yield N-oxides.

Biological Studies

Due to its structural similarity to natural products, this compound is employed in biological studies aimed at understanding various pathways and mechanisms. It has been investigated for its potential roles in:

- Receptor Binding : Its ability to interact with specific receptors makes it a candidate for studying receptor-ligand interactions.

- Enzyme Inhibition : Research has indicated that this compound may inhibit certain enzymes, which can lead to therapeutic applications.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of derivatives synthesized from this compound. For instance:

- A study demonstrated that certain derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease.

Antioxidant Activity

Research has shown that this compound exhibits antioxidant properties. In vitro studies indicate that it can scavenge free radicals, which is crucial for mitigating oxidative damage in cells.

Antimicrobial Properties

Some derivatives have shown promising antimicrobial activity against various pathogens, making them candidates for further investigation in antibiotic development.

Comparative Analysis of Biological Activities

| Activity Type | 1-(3-Aminopropoxy)-3,5-dimethoxybenzene | Other Similar Compounds |

|---|---|---|

| Antioxidant | Yes | Yes |

| Neuroprotective | Yes | Yes |

| Antimicrobial | Potentially | Yes |

| Anticancer | Limited evidence | Yes |

Mechanism of Action

The mechanism of action of 1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The dimethoxybenzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Key Observations:

- Substituent Diversity: The target compound’s aminopropoxy group distinguishes it from analogues like 3,5-dimethoxybenzyl chloride, which has a reactive chloromethyl group suited for nucleophilic substitutions .

- Hydrochloride Salt vs. Free Base : The hydrochloride salt form enhances water solubility compared to neutral analogues, a critical factor in biological applications.

- Synthetic Utility: 3,5-Dimethoxybenzyl chloride is a precursor in synthesizing resorcinol derivatives (e.g., 5-(1,1-dimethylheptyl)resorcinol via reflux with pyridine hydrochloride) , whereas the target compound’s discontinued status suggests synthetic or stability challenges .

Functional Analogues in Agrochemicals

While the target compound lacks direct pesticidal activity, structurally related bicyclic and heterocyclic compounds are employed in agrochemicals:

Key Observations:

- Chlorinated Aromatic Systems: Agrochemical analogues prioritize 3,5-dichlorophenyl moieties for antifungal activity, contrasting with the non-halogenated 3,5-dimethoxybenzene core of the target compound .

- Heterocyclic vs. Linear Chains: The agrochemicals feature rigid heterocycles (azabicyclohexane, oxazolidinedione) for target binding, whereas the target compound’s flexible aminopropoxy chain may favor solubility over target specificity.

Comparison with Discontinued Analogues

Several discontinued compounds from CymitQuimica share structural motifs with the target compound:

Key Observations:

- Heterocyclic Integration : Compounds like 4-(1H-benzimidazol-2-yl)...pyrrolidin-2-one incorporate fused heterocycles for biological activity, whereas the target compound’s simpler structure may limit its utility in drug discovery .

Biological Activity

1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride (CAS No. 100840-66-2) is a compound of interest in biochemical and pharmacological research due to its notable biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction. The primary method includes the reaction of 3,5-dimethoxyphenol with 3-chloropropylamine hydrochloride under basic conditions, often using sodium hydroxide or potassium carbonate as the base. This reaction replaces the hydroxyl group of the phenol with the aminopropoxy group, yielding the desired compound.

Biological Activity

This compound exhibits a range of biological activities primarily through its interaction with various enzymes and proteins. Key areas of biological activity include:

- Enzyme Interactions : The compound has been shown to interact with ornithine decarboxylase, an enzyme crucial for polyamine biosynthesis. This interaction can influence cell growth and metabolism by modulating polyamine levels.

- Cell Signaling : It affects cellular processes by modulating signaling pathways and gene expression. For instance, it can influence the expression of antizyme, a protein that regulates polyamine biosynthesis and transport.

- Oxidative Stress : At low concentrations, the compound can induce oxidative stress in mitochondria, impacting cellular respiration and overall cell viability.

The mechanism by which this compound exerts its effects involves several biochemical interactions:

- Binding to Enzymes : The aminopropoxy group can form hydrogen bonds and electrostatic interactions with enzymes, potentially inhibiting or activating their functions .

- Influencing Gene Expression : By interacting with transcription factors and other regulatory proteins, this compound can alter gene expression profiles related to cell growth and differentiation.

Applications in Research

This compound has multiple applications across various research fields:

- Pharmaceutical Development : Its ability to modulate enzyme activity makes it a candidate for drug development focused on diseases related to polyamine dysregulation.

- Biochemical Assays : The compound serves as a probe in biochemical assays to study enzyme interactions and cellular responses.

- Material Science : It is also utilized in the synthesis of advanced materials due to its unique chemical structure.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Dimethoxy groups + Aminopropoxy moiety | Modulates enzyme activity; affects polyamine biosynthesis |

| 2-Aminothiazole-5-carboxylic acid ethyl ester | Thiazole ring | Inhibits bacterial growth; used in drug development |

| 5-Methylpyrazine-2-carboxylic acid | Methyl group instead of amino group | Interacts with metabolic enzymes; potential therapeutic uses |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Cell Proliferation Study : A laboratory study demonstrated that treatment with this compound resulted in altered cell proliferation rates in cancer cell lines by affecting polyamine metabolism.

- Oxidative Stress Induction : Research indicated that at specific concentrations, the compound induced oxidative stress markers in neuronal cells, suggesting potential neuroprotective or neurotoxic effects depending on dosage.

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride with high yield and purity?

A two-step synthesis is typically employed:

Alkylation : React 3,5-dimethoxyphenol with 3-bromopropylamine hydrobromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the aminopropoxy intermediate.

Salt Formation : Treat the intermediate with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt.

Purification via recrystallization (ethanol/water mixture) yields >90% purity. Monitor reaction progress using TLC (silica gel, CH₂Cl₂/MeOH 9:1) .

Q. What analytical techniques confirm the structural integrity of this compound?

- 1H/13C NMR : Methoxy groups appear as singlets at δ 3.7–3.9 ppm, while the aminopropoxy chain shows characteristic splitting patterns (e.g., δ 2.8–3.2 ppm for CH₂NH₂).

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (1250 cm⁻¹) confirm functional groups.

- Mass Spectrometry (ESI+) : [M+H]+ peak at m/z 274.2.

- HPLC Purity : Use a C18 column with 0.1% TFA in H₂O/MeCN gradient; retention time ~8.2 min .

Q. How can researchers determine the hydrochloride content in the compound?

- Argentometric Titration : Dissolve 50 mg in 20 mL H₂O, add K₂CrO₄ indicator, and titrate with 0.1N AgNO₃ until a brick-red precipitate forms. Theoretical Cl⁻ content is 12.9%.

- Ion Chromatography : Quantify chloride ions using a conductivity detector and anion-exchange column (e.g., Dionex AS11-HC) .

Advanced Research Questions

Q. How can discrepancies in reported solubility profiles be resolved?

Conduct systematic solubility assays:

- Prepare saturated solutions in buffers (pH 1–7.4) and organic solvents (DMSO, EtOH).

- Centrifuge (10,000 rpm, 10 min) and quantify supernatant concentration via UV-Vis (λmax ~280 nm) or HPLC.

- Compare with computational models (e.g., ACD/Labs) using LogD values (pH 7.4: ~0.09) from structurally similar compounds .

Q. What strategies optimize the compound’s stability during long-term storage for biological assays?

Q. How can computational methods predict enzyme interactions for structure-based drug design?

- Molecular Docking : Use AutoDock Vina with target enzyme structures (e.g., PDB ID: 4XYZ). Parameterize ligand charges via AM1-BCC.

- MD Simulations : Run 100 ns simulations (GROMACS) to analyze RMSD (<2 Å) and binding free energy (MM-PBSA: ΔG ~-8 kcal/mol).

- Experimental Validation : Compare docking scores with IC₅₀ values from kinase inhibition assays .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s reactivity in coupling reactions?

- Variable Catalysts : Test Pd(OAc)₂ vs. CuI in Sonogashira reactions; optimize solvent (DMF vs. THF) and temperature (60–100°C).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., deaminated derivatives).

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to determine rate-limiting steps .

Q. What methodological approaches reconcile differences in reported biological activity?

- Dose-Response Curves : Test across concentrations (1 nM–100 µM) in cell-based assays (e.g., cAMP modulation).

- Metabolite Profiling : Incubate with liver microsomes (1 hr, 37°C) and analyze via UPLC-QTOF for active/inactive metabolites.

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-adenosine) to measure competitive inhibition .

Methodological Best Practices

- Synthesis Scalability : For gram-scale production, replace DMF with toluene to simplify solvent removal .

- Crystallography : Grow single crystals in ethanol/ethyl acetate (1:1) for X-ray diffraction (resolution <0.8 Å) .

- Toxicity Screening : Conduct Ames tests (TA98 strain) and mitochondrial toxicity assays (MTT) at 10–100 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.